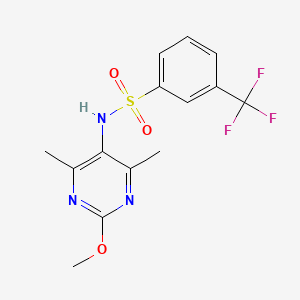
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H14F3N3O3S and its molecular weight is 361.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
| CAS Number | 2176070-40-7 |
| Molecular Formula | C₁₄H₁₄F₃N₃O₃S |
| Molecular Weight | 361.34 g/mol |
Research indicates that this compound exhibits various mechanisms of action, which contribute to its biological activity:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Anticancer Activity
A study published in PubMed Central explored the anticancer properties of various pyrimidine derivatives, including this compound. The findings revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity
In a comparative analysis of sulfonamide derivatives, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM for Gram-positive strains, indicating its potential as an antibacterial agent .
Anti-inflammatory Studies
Research focusing on the anti-inflammatory properties highlighted that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a promising application in treating inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; MIC values between 15.625–62.5 μM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential use in inflammatory diseases |
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide have shown promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing severe hospital-acquired infections. The minimum inhibitory concentration (MIC) assays conducted on these compounds suggest that they could be developed into effective antimicrobial agents .
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. A study focused on the design and synthesis of new sulfonamide derivatives revealed that certain modifications to the sulfonamide structure enhance their efficacy against cancer cells. The incorporation of a pyrimidine moiety has been linked to improved anticancer activity, making compounds like this compound potential candidates for further development in cancer therapy .
Enzyme Inhibition Studies
Research into enzyme inhibition has shown that sulfonamides can act as inhibitors for various enzymes relevant to metabolic disorders. The compound’s structural features may allow it to interact effectively with targets such as α-glucosidase and acetylcholinesterase, which are implicated in diabetes and Alzheimer's disease respectively. This suggests a dual therapeutic potential for metabolic and neurodegenerative diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate the efficacy against resistant strains | Demonstrated significant antimicrobial activity against K. pneumoniae and P. aeruginosa |
| Anticancer Research | Investigate anticancer properties | Identified enhanced cytotoxic effects in modified sulfonamides |
| Enzyme Inhibition Analysis | Assess inhibition of α-glucosidase and acetylcholinesterase | Showed promising inhibition rates indicating potential for treating diabetes and Alzheimer’s disease |
属性
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMBPDZZMWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













